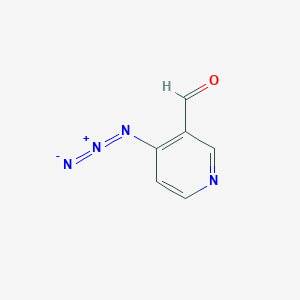

4-Azidopyridine-3-carbaldehyde

Description

Properties

Molecular Formula |

C6H4N4O |

|---|---|

Molecular Weight |

148.12 g/mol |

IUPAC Name |

4-azidopyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H4N4O/c7-10-9-6-1-2-8-3-5(6)4-11/h1-4H |

InChI Key |

KZKBTISEAAYGTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1N=[N+]=[N-])C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Azidopyridine-3-carbaldehyde, we compare its structural, functional, and safety attributes with analogous compounds.

Structural and Functional Comparison

The table below contrasts this compound with 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: [946386-88-5]), a structurally distinct but functionally relevant compound from the evidence .

Key Differences and Implications

Functional Group Diversity: The azide and aldehyde groups in this compound facilitate orthogonal reactivity (e.g., click chemistry and Schiff base formation), making it highly adaptable in modular synthesis. In contrast, the hydrazone group in 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone is more suited for condensation reactions or metal-chelation applications.

Conversely, the smaller pyridine backbone of this compound allows for easier functionalization and solubility in polar solvents.

Safety and Handling: Both compounds lack comprehensive toxicological profiles, but the larger molecular weight and fused-ring system of 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone may pose greater challenges in metabolic clearance or environmental persistence .

Q & A

Q. What spectroscopic and analytical methods are recommended for characterizing 4-Azidopyridine-3-carbaldehyde?

Characterization should combine multiple techniques:

- NMR Spectroscopy : and NMR confirm the aldehyde proton (~9-10 ppm) and azide group (absence of direct protons). - HMBC can verify the azide’s connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~2100 cm (azide stretch) and ~1700 cm (aldehyde C=O) are diagnostic.

- Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, aiding aldehyde identification via UV-Vis or TLC .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement (e.g., resolving disorder in the azide moiety) .

Q. What safety protocols are critical when handling this compound?

- Azide Precautions : Avoid friction, shock, or heating due to potential explosive decomposition. Use blast shields and small-scale reactions.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood.

- Storage : Store in a cool, dry place away from reducing agents or metals. Solutions should be freshly prepared.

- Waste Disposal : Quench azides with sodium nitrite or ceric ammonium nitrate under controlled conditions. Follow institutional guidelines for hazardous waste .

Q. What are common synthetic routes to this compound?

- Stepwise Functionalization : Start with pyridine derivatives. Introduce the aldehyde via Vilsmeier-Haack formylation, followed by azidation using NaN or diazotransfer reagents (e.g., imidazole-1-sulfonyl azide).

- Protection Strategies : Protect reactive sites (e.g., amino groups) during azide introduction. Use TEMPO-mediated oxidation for aldehyde stability.

- Catalytic Methods : Palladium catalysts (e.g., Pd/C) can assist in cross-coupling reactions for regioselective azide placement .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

- Cross-Validation : Re-run spectra under standardized conditions (e.g., dry DMSO for NMR to avoid aldehyde hydration).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level).

- Dynamic Effects : Investigate tautomerism or solvent interactions via variable-temperature NMR.

- Supplementary Techniques : Use X-ray crystallography for definitive structural assignment .

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for azide stability vs. toluene for inertness.

- Catalyst Selection : Evaluate copper(I) iodide or TBTA ligands for “click” precursor compatibility.

- Temperature Control : Maintain <50°C during azide formation to prevent decomposition.

- In Situ Monitoring : Use HPLC or inline IR to track intermediates and adjust stoichiometry .

Q. What strategies are effective for resolving crystallographic disorder in this compound?

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.

- Disorder Modeling : Split azide/aldehyde positions with PART/SUMP restraints.

- High-Resolution Data : Collect synchrotron data (<1.0 Å) to improve electron density maps.

- Validation Tools : Check R and CCDC deposition guidelines for structural reliability .

Q. How does this compound degrade under varying conditions, and how can stability be assessed?

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds.

- Photodegradation : Expose to UV light (254–365 nm) and monitor via HPLC for byproducts.

- Hydrolytic Stability : Test in aqueous buffers (pH 1–13) with LC-MS to detect aldehyde oxidation or azide reduction.

- Stabilizers : Add antioxidants (BHT) or store under argon to prolong shelf life .

Methodological Notes

- Data Contradiction Analysis : Apply iterative hypothesis testing (e.g., ruling out impurities via recrystallization) and triangulate results across techniques .

- SHELX Workflow : For crystallography, use SHELXD for phasing and SHELXL for refinement, referencing the software’s robustness in small-molecule studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.